Pitnot-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pitnot-2 is an inactive analog of the clathrin inhibitor Pitstop 2. It is used as a negative control in scientific research to study the function of clathrin, a protein complex involved in clathrin-mediated endocytosis. This compound does not inhibit clathrin function, making it a valuable tool for distinguishing the specific effects of clathrin inhibition from other cellular processes.

Méthodes De Préparation

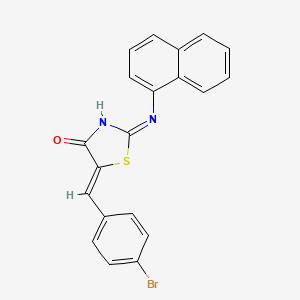

The synthesis of Pitnot-2 involves several steps:

Condensation of 4-bromobenzaldehyde with the rhodanine core: This step forms the initial framework of the compound.

Thioketone methylation: This step involves the addition of a methyl group to the thioketone.

Displacement with 1-naphthylamine: This final step results in the formation of this compound

The synthesis of this compound does not require specialized equipment and can be completed in 3-4 days. Microwave irradiation can be used to reduce the synthesis time. The procedures are simple, efficient, and amenable to scale-up, enabling cost-effective in-house synthesis for users of these inhibitor classes .

Analyse Des Réactions Chimiques

Pitnot-2, being an inactive analog, does not undergo significant chemical reactions under normal conditions. its synthesis involves several key reactions:

Condensation: The initial step involves the condensation of 4-bromobenzaldehyde with the rhodanine core.

Methylation: The thioketone group undergoes methylation.

Displacement: The final step involves the displacement of the thioketone with 1-naphthylamine

Applications De Recherche Scientifique

Pitnot-2 is primarily used as a negative control in studies involving clathrin inhibitors. It helps researchers differentiate the specific effects of clathrin inhibition from other cellular processes. Some of its applications include:

Cell Biology: Investigating the role of clathrin in endocytosis and other cellular processes.

Pharmacology: Evaluating the potential pharmacological applications of clathrin inhibitors.

Virology: Studying the role of clathrin in the cellular entry of viruses such as HIV

Mécanisme D'action

As an inactive analog, Pitnot-2 does not exert any significant effects on clathrin function. It serves as a control to ensure that observed effects in experiments are due to the active clathrin inhibitors and not other factors. This compound does not interact with the clathrin terminal domain or interfere with clathrin-mediated endocytosis .

Comparaison Avec Des Composés Similaires

Pitnot-2 is part of the Pitstop family of clathrin inhibitors, which includes both active and inactive analogs. Similar compounds include:

Pitstop 1: An active clathrin inhibitor that interferes with clathrin-mediated endocytosis.

Pitstop 2: Another active clathrin inhibitor with similar functions to Pitstop 1 but with different chemical properties.

This compound-100: Another inactive analog used as a negative control

This compound is unique in its role as an inactive analog, providing a crucial control in experiments to ensure the specificity of clathrin inhibition effects.

Propriétés

Formule moléculaire |

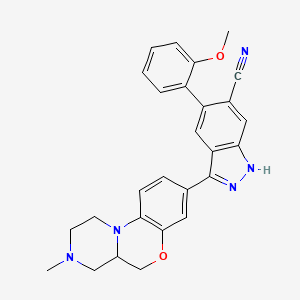

C20H13BrN2OS |

|---|---|

Poids moléculaire |

409.3 g/mol |

Nom IUPAC |

(5Z)-5-[(4-bromophenyl)methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H13BrN2OS/c21-15-10-8-13(9-11-15)12-18-19(24)23-20(25-18)22-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,22,23,24)/b18-12- |

Clé InChI |

KYPNGYSNEKASBN-PDGQHHTCSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C=CC=C2N=C3NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate](/img/structure/B12425670.png)

![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12425723.png)